Methyl difluoroacetate CAS number 433-53-4 properties
Methyl difluoroacetate CAS number 433-53-4 properties
An In-depth Technical Guide to Methyl Difluoroacetate (B1230586) (CAS 433-53-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl difluoroacetate (CAS No. 433-53-4) is a versatile fluorinated chemical compound recognized for its utility as a key building block in various industrial and research applications.[1] This colorless liquid serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its difluoromethyl group (CHF₂) is of particular interest in medicinal chemistry, where it acts as a bioisostere for hydroxyl or methyl groups, often enhancing the metabolic stability, lipophilicity, and overall pharmacokinetic profile of drug candidates.[2] This guide provides a comprehensive overview of its properties, applications, and handling protocols.
Chemical and Physical Properties
Methyl difluoroacetate is a colorless liquid, sometimes described as having a fruity odor.[1] It is slightly soluble in water and soluble in common organic solvents.[2][3][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 433-53-4 | [1][5][6] |
| Molecular Formula | C₃H₄F₂O₂ | [1][6][7][8] |
| Molecular Weight | 110.06 g/mol | [1][6][7] |
| Appearance | Colorless to almost colorless clear liquid | [1][9] |
| Boiling Point | 85-86 °C | [1] |
| Density | 1.26 - 1.27 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.334 - 1.34 | [1][4] |
| Flash Point | 18.4 °C (65.1 °F) - 24 °C (75 °F) | [10] |
| Purity | Typically ≥ 96-97% (by GC) | [1][6] |
| InChI Key | CSSYKHYGURSRAZ-UHFFFAOYSA-N | [7] |
| SMILES String | COC(=O)C(F)F | [7] |
Spectroscopic Data
Spectroscopic data for methyl difluoroacetate is available, providing critical information for structural confirmation and analysis. This includes:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra are available and essential for confirming the proton and carbon environments within the molecule.[7][11]
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra can be used to identify functional groups, particularly the characteristic carbonyl (C=O) stretch of the ester.[7]
-
Mass Spectrometry (MS): Mass spectra provide information on the molecular weight and fragmentation patterns of the compound.[11][12]
Applications
The unique properties conferred by the difluoromethyl group make methyl difluoroacetate a valuable reagent in several fields.
Pharmaceutical and Medicinal Chemistry
It is a primary building block for introducing the difluoromethyl moiety into potential drug candidates.[2] This group can improve metabolic stability and bioavailability.[1][2] It is used in the synthesis of enzyme inhibitors and antiviral agents where the difluoromethyl group can enhance potency.[2]
Agrochemicals
The compound is used to synthesize fluorinated herbicides, fungicides, and insecticides.[1][2] The inclusion of the difluoromethyl group often increases the chemical stability and biological activity of these agrochemicals.[2]
Materials Science
Methyl difluoroacetate is a key component in the production of fluorinated polymers, coatings, and surfactants, which are valued for their high thermal stability and chemical resistance.[1][2] It has also been investigated as an electrolyte component in lithium-ion batteries to improve thermal stability and inhibit corrosion of the aluminum cathode current collector.[3][4]
Caption: Core applications of Methyl Difluoroacetate.
Safety and Handling
Methyl difluoroacetate is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[5][6] It can cause serious eye irritation and skin irritation or burns.[5][9] Proper safety precautions are mandatory.
| Hazard Type | Description | Citations |
| GHS Classification | Flammable Liquid (Category 2 or 3), Acute Toxicity Oral/Dermal/Inhalation (Category 4), Skin Corrosion/Irritation (Category 1C or 2), Serious Eye Damage/Irritation (Category 1 or 2A), STOT SE 3 | [5][6] |
| Hazard Statements (H) | H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor. H302/H312/H332: Harmful if swallowed / in contact with skin / if inhaled. H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7] |
| Precautionary (P) | P210: Keep away from heat/sparks/open flames. P261: Avoid breathing vapors. P280: Wear protective gloves/clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [5][6][13] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Seek immediate medical attention. | [5][6][13] |
| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][6][13] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately. | [5][6] |
| Firefighting | Use dry chemical, "alcohol" foam, water spray, or carbon dioxide. Water spray can be used to cool unopened containers. Highly toxic HF gas may be produced during combustion. | [5][6] |
| Handling | Use in a well-ventilated area or under a fume hood. Keep away from ignition sources. Use explosion-proof equipment and take measures to prevent static discharge. Avoid contact with skin, eyes, and clothing. | [5][6][13][14] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage at 2-8 °C. Store away from incompatible materials like strong oxidizing agents. | [1][5][13] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis or specific reactions of methyl difluoroacetate were not available in the provided search results. However, its primary use is as a reactant in nucleophilic acyl substitution. A generalized workflow for such a reaction is provided below.
Generalized Experimental Workflow
The use of methyl difluoroacetate in synthesis typically follows a standard organic chemistry workflow. This involves careful planning, execution in a controlled environment, and thorough analysis of the product.
Caption: A generalized workflow for using Methyl Difluoroacetate.
Logical Flow for Safe Handling
A systematic approach is critical when working with hazardous chemicals. The following diagram outlines the logical steps for safely handling methyl difluoroacetate.
Caption: Logical workflow for safe handling protocols.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS # 433-53-4, Methyl difluoroacetate, methyl 2,2-difluoroacetate - chemBlink [ww.chemblink.com]
- 3. METHYL DIFLUOROACETATE | 433-53-4 [chemicalbook.com]
- 4. 433-53-4 | CAS DataBase [m.chemicalbook.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Methyl difluoroacetate | C3H4F2O2 | CID 79012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Methyl Difluoroacetate | 433-53-4 | TCI Deutschland GmbH [tcichemicals.com]
- 10. METHYL DIFLUOROACETATE CAS#: 433-53-4 [m.chemicalbook.com]
- 11. METHYL DIFLUOROACETATE(433-53-4) 1H NMR [m.chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. fishersci.com [fishersci.com]
